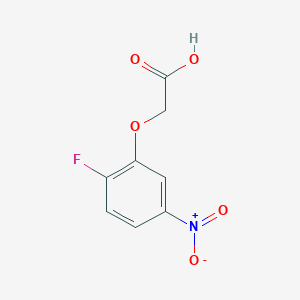

2-(2-Fluoro-5-nitrophenoxy)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Fluoro-5-nitrophenoxy)acetic acid is an organic compound characterized by the presence of a fluorine atom, a nitro group, and an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-5-nitrophenoxy)acetic acid typically involves the reaction of 2-fluoro-5-nitrophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-fluoro-5-nitrophenol is replaced by the chloroacetic acid moiety.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of optimized catalysts and reaction conditions can further improve yield and purity.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group in the compound can be reduced to an amine. For instance, 2-amino-2-(2-fluoro-5-nitrophenyl)acetic acid is synthesized via catalytic hydrogenation or chemical reduction (e.g., using SnCl₂/HCl). This reaction is critical for generating bioactive intermediates, as amines often serve as pharmacophores in drug design.

| Reduction Method | Reagents/Conditions | Product |

|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C, ethanol, room temperature | 2-Amino-2-(2-fluoro-5-nitrophenyl)acetic acid |

| Chemical reduction | SnCl₂, HCl, reflux | Corresponding amine derivative |

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification and hydrolysis. Esterification with alcohols (e.g., methanol) under acidic conditions (H₂SO₄) yields methyl esters, which are useful for improving lipophilicity in prodrug design. Conversely, hydrolysis under alkaline conditions regenerates the acid.

| Reaction | Conditions | Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl 2-(2-fluoro-5-nitrophenoxy)acetate |

| Hydrolysis | NaOH (aq.), heat | Regenerated carboxylic acid |

Condensation Reactions

The acetic acid moiety participates in condensation reactions with amines to form amides. For example, derivatives like 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide are synthesized via coupling with aniline derivatives using carbodiimide coupling agents (e.g., DCC) .

| Amine | Coupling Agent | Product | Biological Activity |

|---|---|---|---|

| Aniline | DCC, DMAP | 2-(2-Fluoro-5-nitrophenoxy)-N-phenylacetamide | Antitubercular (MIC: 4–64 μg/mL) |

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring directs electrophilic substitution to meta/para positions relative to existing substituents. For example, nitration or halogenation could occur under strong acidic conditions, though the nitro group limits further reactivity .

Cyclization Reactions

Under Lewis acid catalysis (e.g., BF₃·Et₂O), the compound may undergo cyclization to form heterocycles. A study demonstrated that similar fluoronitroarylacetic acids react with aldehydes to yield oxazolines, which are valuable in medicinal chemistry .

| Reactant | Catalyst | Product | Yield |

|---|---|---|---|

| Benzaldehyde | BF₃·Et₂O | 5-Fluoro-2-phenyl-4,5-dihydrooxazole | 93% |

Comparative Reactivity

The table below compares the reactivity of 2-(2-fluoro-5-nitrophenoxy)acetic acid with structurally similar compounds:

Stability and Degradation

The nitro group renders the compound sensitive to UV light and strong bases, leading to potential degradation. Storage under inert conditions (e.g., nitrogen atmosphere) is recommended .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-(2-fluoro-5-nitrophenoxy)acetic acid. For example, derivatives have been tested against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The results indicated promising cytotoxicity, with IC50 values ranging from 5.42 to 30.25 μM, suggesting that modifications in the molecular structure can enhance activity against specific cancer types .

Anti-inflammatory Properties

Compounds bearing nitro and fluoro groups are often investigated for their anti-inflammatory properties. Preliminary assessments indicate that similar derivatives exhibit significant inhibition of inflammatory pathways, making them candidates for further development as anti-inflammatory agents .

Material Science Applications

In material science, this compound can serve as a precursor for synthesizing polymers and other materials with desirable properties. Its unique functional groups allow for modifications that can enhance material performance in various applications, including coatings and adhesives .

Case Study 1: Synthesis and Anticancer Testing

A study synthesized several derivatives of this compound and evaluated their anticancer activities. The compounds were subjected to MTT assays to determine cytotoxicity across different cancer cell lines. The results demonstrated that certain substitutions significantly improved the efficacy against MCF-7 cells compared to standard reference drugs like sorafenib .

Case Study 2: Anti-inflammatory Assessment

Another investigation focused on the anti-inflammatory effects of a related compound featuring the same functional groups. The study utilized in vitro models to assess cytokine production and inflammatory markers, revealing that the compound effectively reduced inflammation in cellular assays .

Mecanismo De Acción

The mechanism by which 2-(2-Fluoro-5-nitrophenoxy)acetic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors.

Comparación Con Compuestos Similares

2-(2-Chloro-5-nitrophenoxy)acetic acid

2-(2-Bromo-5-nitrophenoxy)acetic acid

2-(2-Iodo-5-nitrophenoxy)acetic acid

Uniqueness: 2-(2-Fluoro-5-nitrophenoxy)acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications

Actividad Biológica

2-(2-Fluoro-5-nitrophenoxy)acetic acid is an organic compound characterized by the presence of both a fluoro and a nitro group attached to a phenoxyacetic acid structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the nucleophilic substitution reaction between 2-fluoro-5-nitrophenol and chloroacetic acid under basic conditions. The reaction can be summarized as follows:

This compound has the molecular formula C8H6FNO5 and a molecular weight of 201.14 g/mol. Its structure is notable for the presence of electron-withdrawing groups (fluoro and nitro), which significantly influence its reactivity and biological interactions.

Antimicrobial Properties

Research has shown that derivatives of phenoxyacetic acids exhibit significant antimicrobial activity. For instance, compounds with similar structures have been tested against various bacterial strains, displaying minimum inhibitory concentrations (MICs) that suggest potential as antimicrobial agents. In one study, derivatives similar to this compound were evaluated for their efficacy against Mycobacterium tuberculosis , with some compounds showing MIC values as low as 4 μg/mL against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro assays. Compounds with similar nitrophenoxy structures have demonstrated cytotoxic effects on various cancer cell lines. The MTT assay results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting that modifications at the phenoxy position can enhance anticancer activity .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 3m | MCF-7 | 15 |

| 3b | HeLa | 32 |

| 3i | A549 | 25 |

The mechanism by which this compound exerts its biological effects is thought to involve several pathways:

- Inhibition of Enzymatic Activity : The presence of fluorine enhances lipophilicity, allowing better penetration into cells and interaction with intracellular targets, such as enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis .

- Alteration of Cell Signaling : The interaction with specific receptors or enzymes may disrupt normal signaling pathways, contributing to its anticancer properties .

Case Studies

Several studies have focused on the biological evaluation of phenoxyacetic acid derivatives:

- Antitubercular Activity : A series of synthesized compounds based on the phenoxyacetamide scaffold showed promising antitubercular activity against both drug-sensitive and resistant strains of M. tuberculosis. The lead compound demonstrated effective inhibition at low concentrations while maintaining a favorable safety profile .

- Cytotoxicity Assays : In vitro studies using various cancer cell lines revealed that modifications to the nitro group significantly impacted cytotoxicity levels. For example, compounds with additional halogen substitutions displayed enhanced activity against breast cancer cells compared to their non-halogenated counterparts .

Propiedades

IUPAC Name |

2-(2-fluoro-5-nitrophenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO5/c9-6-2-1-5(10(13)14)3-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJQWZGUHSCKNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OCC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.